ethyl 4-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate
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Overview
Description
ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a hydrazone linkage, and a methoxyphenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 4-methoxyphenoxyacetic acid and hydrazine hydrate forms the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 3-butanoyl chloride to form the acylated hydrazone.
Coupling with Ethyl 4-aminobenzoate: The acylated hydrazone is coupled with ethyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The hydrazone linkage and methoxyphenoxy group are believed to play key roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE: Similar structure but different substituents.
ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE: Different functional groups leading to varied reactivity and biological activity.
The uniqueness of ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O6 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
ethyl 4-[[(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O6/c1-4-30-22(28)16-5-7-17(8-6-16)23-20(26)13-15(2)24-25-21(27)14-31-19-11-9-18(29-3)10-12-19/h5-12H,4,13-14H2,1-3H3,(H,23,26)(H,25,27)/b24-15+ |
InChI Key |
URBJXOVLDCMQOI-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=C(C=C2)OC)/C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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